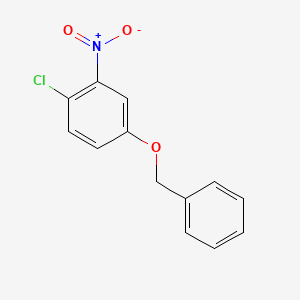

![molecular formula C10H20O3 B3057379 Acetic acid, [(2-ethylhexyl)oxy]- CAS No. 79962-88-2](/img/structure/B3057379.png)

Acetic acid, [(2-ethylhexyl)oxy]-

Overview

Description

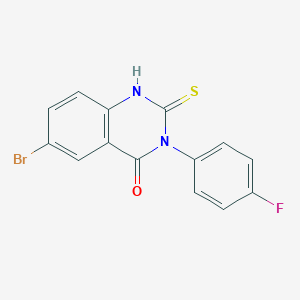

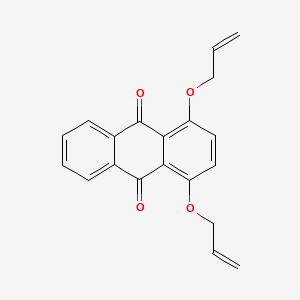

Acetic acid, [(2-ethylhexyl)oxy]- , also known as 2-ethylhexyl acetate , is an organic compound with the chemical formula C10H20O3 . It belongs to the class of esters and is commonly used as a solvent in various industrial applications. This colorless liquid has a fruity odor and is often found in paints, coatings, adhesives, and cleaning products .

Synthesis Analysis

The synthesis of 2-ethylhexyl acetate typically involves the esterification of acetic acid with 2-ethylhexanol . This reaction is catalyzed by an acid, such as sulfuric acid , and occurs under reflux conditions. The resulting ester is then purified through distillation or other separation techniques .

Molecular Structure Analysis

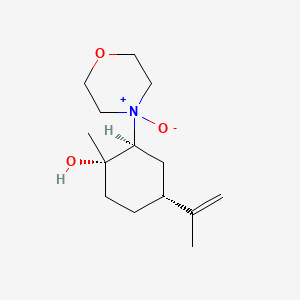

The molecular structure of 2-ethylhexyl acetate consists of an acetic acid moiety (CH3COOH) linked to a 2-ethylhexyl group (C8H17). The ester bond connects the two components, forming a linear chain. The 2-ethylhexyl group contributes to its solubility in organic solvents and its pleasant odor .

Chemical Reactions Analysis

2-Ethylhexyl acetate can undergo various chemical reactions, including hydrolysis , transesterification , and esterification . It reacts with water to regenerate acetic acid and 2-ethylhexanol. Additionally, it can participate in ester exchange reactions with other esters .

Scientific Research Applications

Synthesis and Chemical Properties :

- The synthesis and properties of related acetates have been explored, focusing on reactions and hydrolysis processes, which are fundamental to understanding the behavior of "Acetic acid, [(2-ethylhexyl)oxy]-" in various chemical environments (Guo Ming, 2001).

Quantum Chemical Investigation :

- Detailed quantum-chemical calculations have been conducted to understand the molecular properties of related compounds, providing insights into the electronic properties and potential applications in various industries (Bouklah et al., 2012).

Improvement of Solar Cells :

- Acetic acid has been used as an additive in the preparation of ZnO layers to improve the performance of poly-based inverted organic solar cells. This research demonstrates the potential of acetic acid derivatives in enhancing the efficiency of renewable energy technologies (Li et al., 2018).

Chiral Auxiliary Compound :

- Research has been conducted on using acetic acid derivatives as chiral auxiliary compounds, which are critical in the field of asymmetric synthesis. This has implications for producing chiral molecules, essential in pharmaceutical and material sciences (Majewska, 2019).

Extraction and Separation of Rare Earths :

- Acetic acid derivatives have been applied in the extraction and separation of rare earth elements, highlighting their importance in recycling and sustainable resource management (Song et al., 2009).

Oxidation Studies :

- Studies have been carried out on the OH-induced oxidation of linear acetates, providing valuable information on the oxidation mechanisms and potential environmental impact of these compounds (Picquet-Varrault et al., 2001).

Catalytic Applications :

- Research on direct single-step conversion of methane to acetic acid using molecular oxygen over mono-copper hydroxyl sites shows the potential of acetic acid derivatives in catalysis and industrial chemical production (Antil et al., 2023).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(2-ethylhexoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-3-5-6-9(4-2)7-13-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKVIEVGEWNVBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470019 | |

| Record name | Acetic acid, [(2-ethylhexyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, [(2-ethylhexyl)oxy]- | |

CAS RN |

79962-88-2 | |

| Record name | Acetic acid, [(2-ethylhexyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

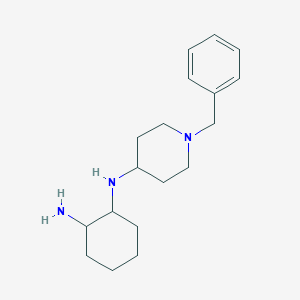

![4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate](/img/structure/B3057303.png)